Home > Products > Screening Compounds P88931 > Imipenemandcilastatinsodium
Imipenemandcilastatinsodium -

Imipenemandcilastatinsodium

Catalog Number: EVT-13276814
CAS Number:
Molecular Formula: C28H42N5NaO9S2
Molecular Weight: 679.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imipenem and cilastatin sodium is a combination antibiotic used primarily for the treatment of severe bacterial infections. Imipenem is a broad-spectrum beta-lactam antibiotic belonging to the carbapenem class, while cilastatin is a renal dehydropeptidase inhibitor that prevents the degradation of imipenem in the kidneys. This combination enhances the efficacy of imipenem by prolonging its half-life and increasing its tissue penetration, making it effective against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. The drug is indicated for various infections, including pneumonia, sepsis, intra-abdominal infections, and urinary tract infections .

Source and Classification

Imipenem and cilastatin sodium is classified as an antibacterial agent for systemic use, specifically under the ATC code J01DH51. It was first approved for clinical use in 1985 under the brand name Primaxin. The compound is typically administered intravenously or intramuscularly due to its pharmacokinetic properties, which necessitate rapid distribution in severe infections .

Synthesis Analysis

Methods

The synthesis of imipenem involves several steps starting from thienamycin, a naturally occurring compound produced by Streptomyces cattleya. The process includes:

  1. Formation of the Thienamycin Core: The initial step involves synthesizing the bicyclic structure characteristic of thienamycin.
  2. Modification: Chemical modifications are made to introduce functional groups necessary for antibacterial activity.
  3. Salt Formation: Imipenem is converted into its sodium salt form to enhance solubility and stability in pharmaceutical formulations.

Cilastatin is synthesized through a different pathway involving the derivation from heptenoic acid derivatives, followed by specific reactions that yield the active form of cilastatin sodium .

Technical Details

The technical details of synthesis often involve advanced organic chemistry techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of intermediates and final products.
  • Crystallization: To obtain pure crystalline forms suitable for pharmaceutical use.
Molecular Structure Analysis

Structure

Imipenem has a complex molecular structure characterized by its bicyclic core and multiple functional groups that contribute to its antibacterial activity. Its chemical formula is C12H17N3O4SC_{12}H_{17}N_{3}O_{4}S with a molecular weight of approximately 317.37 g/mol.

Cilastatin sodium has a simpler structure with the formula C16H22N3NaO6SC_{16}H_{22}N_{3}NaO_{6}S and a molecular weight of about 403.49 g/mol.

Data

Both compounds exhibit specific stereochemistry that is critical for their biological activity. The structural representations can be visualized using molecular modeling software or chemical drawing tools .

Chemical Reactions Analysis

Reactions

Imipenem functions through a series of chemical reactions that involve:

  • Inhibition of Cell Wall Synthesis: By binding to penicillin-binding proteins in bacteria, leading to cell lysis.
  • Deactivation Prevention: Cilastatin inhibits dehydropeptidase I, preventing imipenem from being hydrolyzed in renal tissues.

These mechanisms ensure sustained antibacterial action against susceptible organisms .

Technical Details

The interactions between imipenem and bacterial enzymes can be studied using techniques such as:

  • Kinetic Studies: To measure reaction rates and affinities.
  • In Vitro Assays: To evaluate antibacterial efficacy against various bacterial strains.
Mechanism of Action

Imipenem exerts its antibacterial effect primarily by disrupting bacterial cell wall synthesis. This action leads to:

  1. Binding to Penicillin-Binding Proteins: This interference causes an inability for bacteria to maintain their cell wall integrity.
  2. Cilastatin's Role: By inhibiting dehydropeptidase I, cilastatin ensures that imipenem remains active longer in the bloodstream, enhancing its therapeutic effectiveness.

The combination allows for broader coverage against resistant bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Both compounds are sensitive to hydrolysis; thus, they are formulated under controlled conditions to maintain stability.
  • pH Range: The formulation typically maintains a neutral pH to optimize solubility and stability.

Relevant data indicates that imipenem's half-life is significantly increased when administered with cilastatin compared to when it is given alone .

Applications

Imipenem and cilastatin sodium are utilized in clinical settings primarily for:

  • Treatment of severe infections such as pneumonia, sepsis, and intra-abdominal infections.
  • Management of polymicrobial infections due to their broad-spectrum activity.
  • Use in hospitalized patients where resistant bacteria may be present.

The drug is included on the World Health Organization's List of Essential Medicines due to its critical role in treating life-threatening infections .

Introduction to Imipenem and Cilastatin Sodium in Modern Antimicrobial Therapy

Historical Development and Clinical Adoption of Carbapenems

The discovery of imipenem (N-formimidoylthienamycin) in the late 1970s marked a breakthrough in β-lactam antibiotics, originating from Streptomyces cattleya fermentation products [6] [8]. As the first clinically available carbapenem, it exhibited unprecedented broad-spectrum activity against Gram-positive, Gram-negative, aerobic, and anaerobic bacteria, including many β-lactamase producers [4] [8]. However, imipenem’s vulnerability to renal metabolism by dehydropeptidase-I (DHP-1) in proximal tubules severely limited its urinary recovery (5.5–42.5%) and caused nephrotoxicity in preclinical models [2] [7]. This challenge led to the strategic co-formulation with cilastatin sodium—a synthetic DHP-1 inhibitor—which increased urinary imipenem recovery to ~70% and eliminated renal toxicity [2] [5]. The FDA approved imipenem-cilastatin (Primaxin®) in 1985, establishing a new standard for treating complex, multidrug-resistant infections [5] [6].

Table 1: Key Historical Milestones of Imipenem-Cilastatin

YearDevelopment MilestoneSignificance
1975Discovery of thienamycin (precursor)Isolation from Streptomyces cattleya
1981Synthesis of cilastatinRenal dehydropeptidase-I inhibitor identified
1985FDA approval of imipenem-cilastatin (Primaxin®)First commercial carbapenem/β-lactamase inhibitor combo
2019FDA approval of imipenem-cilastatin-relebactamExpanded activity against carbapenem-resistant strains [1] [3]

Role of Imipenem-Cilastatin in Addressing Multidrug-Resistant Infections

Imipenem-cilastatin demonstrates clinically significant activity against multidrug-resistant (MDR) Gram-negative pathogens, particularly carbapenem-nonsusceptible Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales (CRE), classified as urgent/serious threats by the CDC [1] [3]. Its bactericidal mechanism involves binding to penicillin-binding proteins (PBPs) 1A, 1B, and 2, disrupting peptidoglycan cross-linking and cell wall synthesis [6] [8]. Crucially, imipenem resists hydrolysis by AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs), while remaining unaffected by efflux pump or OprD porin mutations in P. aeruginosa that compromise other carbapenems [1] [8].

Real-world evidence from a 24-center U.S. study (n=151) confirms its efficacy:

  • Clinical Success Rate: 70.2% in MDR infections despite high rates of ICU admission (43.0%) and prior antibiotic exposure (67.5%) [1]
  • Primary Indications: Lower respiratory tract infections (52.3%), complex intra-abdominal infections (22.0%), and bacteremia [1] [3]
  • Pathogen Coverage: 85.4% of isolates were carbapenem-nonsusceptible, with P. aeruginosa targeted in 72.2% of cases [1]

Table 2: Comparative In Vitro Activity of Imipenem Against MDR Pathogens

PathogenResistance MechanismMIC₉₀ (μg/mL)Susceptibility (%)
P. aeruginosa (MDR)Efflux/OprD mutations8–12.572–85% [1] [8]
K. pneumoniae (CRE)KPC carbapenemases0.5–180–92% [3] [4]
Acinetobacter baumanniiOXA-type carbapenemases>32<40% [3] [8]

Notably, resistance arises via metallo-β-lactamases (e.g., NDM, IMP) and class D carbapenemases, against which imipenem alone is ineffective [3] [10]. This limitation spurred the 2019 development of imipenem-cilastatin-relebactam, where relebactam inhibits class A/C β-lactamases [1] [3].

Synergistic Rationale for Cilastatin as a Pharmacokinetic Enhancer

Cilastatin sodium ((Z)-7-[(R)-2-amino-2-carboxyethyl]thio]-2-[(S)-2,2-dimethylcyclopropanecarboxamido]hept-2-enoic acid) lacks intrinsic antibacterial activity but serves two critical pharmacokinetic functions [5] [7]:

1. Inhibition of Renal Metabolism

Cilastatin competitively inhibits dehydropeptidase-I (DHP-1) in renal tubules, preventing hydrolysis of imipenem’s β-lactam ring [2] [7]. This increases imipenem’s urinary recovery from ≤42.5% to ~70% and maintains therapeutic serum concentrations [2] [5]. Pharmacokinetic studies in volunteers demonstrate parallel elimination half-lives (~1 hour) for both agents, ensuring sustained DHP-1 inhibition during excretion [5] [7].

2. Nephroprotection

High-dose imipenem alone induces proximal tubular necrosis in rabbits by accumulating nephrotoxic metabolites. Cilastatin blocks this by reducing renal imipenem hydrolysis, thereby preventing cytotoxic metabolite formation [2] [5]. Human studies confirm cilastatin’s safety profile, with protein binding of 35–40% and renal clearance matching imipenem (0.10–0.16 L/h/kg) [5] [6].

Table 3: Biochemical Properties of Cilastatin Sodium

PropertyValueFunctional Impact
Molecular formulaC₁₆H₂₆N₂O₅SStructural specificity for DHP-1 binding [5] [10]
DHP-1 inhibition constant~0.1 μMHigh-affinity competitive inhibition [2] [7]
Urinary imipenem recoveryIncreases from ≤42.5% to ~70%Enhanced drug exposure at infection sites [2] [5]
Volume of distribution14.6–20.1 LMatches imipenem’s tissue distribution [5] [6]

The fixed 1:1 ratio formulation ensures optimal molar equivalence for simultaneous renal clearance. This pharmacokinetic synergy enables imipenem to achieve bactericidal concentrations in kidneys, lungs, and soft tissues without dose-limiting nephrotoxicity—a cornerstone of its clinical utility for >35 years [2] [5] [7].

Compound Nomenclature

Properties

Product Name

Imipenemandcilastatinsodium

IUPAC Name

sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C28H42N5NaO9S2

Molecular Weight

679.8 g/mol

InChI

InChI=1S/C16H26N2O5S.C12H17N3O4S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,7-,9-;/m11./s1

InChI Key

VEVHCKVFLWYWCN-MYZPLXEGSA-M

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)[O-])C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.